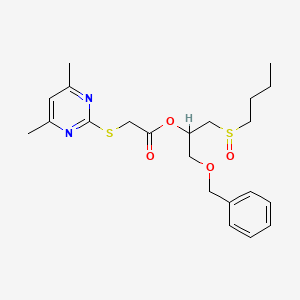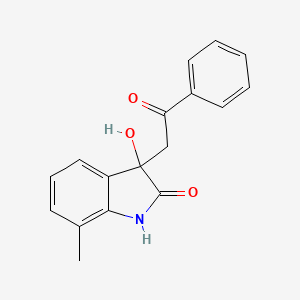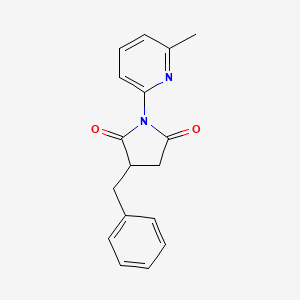
(1-Butylsulfinyl-3-phenylmethoxypropan-2-yl) 2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetate
説明
(1-Butylsulfinyl-3-phenylmethoxypropan-2-yl) 2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetate is a complex organic compound that features a combination of sulfinyl, phenylmethoxy, and pyrimidinyl groups
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive molecules for pharmaceutical research.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (1-Butylsulfinyl-3-phenylmethoxypropan-2-yl) 2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetate typically involves multi-step organic reactions. The process may start with the preparation of the sulfinyl and phenylmethoxy intermediates, followed by their coupling with the pyrimidinyl group under controlled conditions. Common reagents used in these reactions include sulfinyl chlorides, phenylmethanol, and pyrimidinyl thiols. The reaction conditions often involve the use of organic solvents such as dichloromethane or toluene, with temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency in the final product.
Types of Reactions:
Oxidation: The sulfinyl group in the compound can undergo oxidation to form sulfone derivatives.
Reduction: The compound can be reduced to form sulfide derivatives.
Substitution: The phenylmethoxy and pyrimidinyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions typically involve the use of strong bases or acids, depending on the nature of the substituent being introduced.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
作用機序
The mechanism by which (1-Butylsulfinyl-3-phenylmethoxypropan-2-yl) 2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s sulfinyl and pyrimidinyl groups are likely to play a key role in its binding affinity and specificity, influencing its biological activity.
類似化合物との比較
- (1-Butylsulfinyl-3-phenylmethoxypropan-2-yl) acetate
- 2-(4,6-Dimethylpyrimidin-2-yl)sulfanylpropanoate
- (1-Butylsulfonyl-3-phenylmethoxypropan-2-yl) 2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetate
Uniqueness: The unique combination of sulfinyl, phenylmethoxy, and pyrimidinyl groups in (1-Butylsulfinyl-3-phenylmethoxypropan-2-yl) 2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetate distinguishes it from similar compounds. This structural arrangement may confer distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
特性
IUPAC Name |
(1-butylsulfinyl-3-phenylmethoxypropan-2-yl) 2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O4S2/c1-4-5-11-30(26)16-20(14-27-13-19-9-7-6-8-10-19)28-21(25)15-29-22-23-17(2)12-18(3)24-22/h6-10,12,20H,4-5,11,13-16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFULOTQQURQAID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)CC(COCC1=CC=CC=C1)OC(=O)CSC2=NC(=CC(=N2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-(1,3-benzothiazol-2-yl)phenyl]pyrazine-2-carboxamide](/img/structure/B4006618.png)
![2-[2-(butan-2-yl)phenoxy]-N-{3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide](/img/structure/B4006630.png)
![2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)phenyl 2-methoxybenzoate](/img/structure/B4006637.png)
![N-[2-(cyclohexen-1-yl)ethyl]-1-(3,4-dimethoxyphenyl)propan-1-amine;hydrochloride](/img/structure/B4006639.png)
![[5-hydroxy-5-(1,1,2,2,2-pentafluoroethyl)-3-phenyl-4H-pyrazol-1-yl]-phenylmethanone](/img/structure/B4006647.png)
![2,2-Dimethyl-5-(5-methylthiophen-2-YL)-1H,2H,3H,4H,5H,6H-benzo[A]phenanthridin-4-one](/img/structure/B4006657.png)


![({1-[2-(2-fluorophenoxy)ethyl]-1H-indol-3-yl}methyl)[1-(4-methyl-4H-1,2,4-triazol-3-yl)ethyl]amine](/img/structure/B4006674.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-phenoxypropanamide](/img/structure/B4006681.png)
![1-[(4-methoxyphenyl)sulfonyl]-N-(3-methoxypropyl)piperidine-4-carboxamide](/img/structure/B4006685.png)

![5-(2,4-dichlorophenyl)-2,3-diphenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B4006705.png)
![N-(4-butoxyphenyl)-2-[(5-chloro-1,3-benzothiazol-2-yl)thio]acetamide](/img/structure/B4006720.png)
